5-amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one hydrochloride
Description
5-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one hydrochloride is a benzofuran-derived organic compound characterized by a bicyclic structure with a fused benzene and oxygen-containing furan ring. The compound features an amino group (-NH₂) at the 5-position and two methyl groups (-CH₃) at the 3-positions of the dihydrofuran moiety. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
5-amino-3,3-dimethyl-2-benzofuran-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10;/h3-5H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOOFSBWFHOJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)C(=O)O1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Isobenzofuran Core: This step involves the cyclization of a suitable precursor to form the isobenzofuran core.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using an amine source under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one hydrochloride with structurally related benzofuran and indole derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Amino Group Positioning: The target compound’s amino group at the 5-position (benzofuran) contrasts with the 7-aminomethyl substituent in 7-(aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride, which may alter solubility and target selectivity . The chiral aminoethyl group in 5-[(1S)-1-aminoethyl]-...
Halogen vs. Alkyl Substituents :
- Fluorine in (3S)-5-fluoro-3-methyl-... increases metabolic stability and membrane permeability compared to the target compound’s methyl groups, making it favorable for CNS drug design .
Safety Profiles: Biphenyl analogs like 4,4-diamine-3,3-dimethyl-... exhibit carcinogenicity in animal models, highlighting the importance of core structure in toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
